2-(4-methoxy-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide
Overview
Description
2-(4-methoxy-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a methoxy group attached to the indole ring and a thiadiazole moiety, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxy-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:
Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the indole ring using methyl iodide and a base such as potassium carbonate.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Coupling Reaction: The final step involves coupling the methoxy-indole derivative with the thiadiazole moiety using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxy-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The thiadiazole ring can be reduced to form a dihydrothiadiazole derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as sodium hydride (NaH) or strong nucleophiles like thiols or amines.
Major Products Formed
Oxidation: Formation of 4-hydroxy-1H-indole derivatives.
Reduction: Formation of dihydrothiadiazole derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-methoxy-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide may involve interactions with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes, receptors, and proteins involved in disease pathways.
Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide: Lacks the methoxy group, which may affect its biological activity.
2-(4-hydroxy-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide: Contains a hydroxyl group instead of a methoxy group, potentially altering its reactivity and interactions.
Uniqueness
2-(4-methoxy-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide is unique due to the presence of both the methoxy group and the thiadiazole moiety, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(4-methoxyindol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c1-19-11-4-2-3-10-9(11)5-6-17(10)7-12(18)15-13-16-14-8-20-13/h2-6,8H,7H2,1H3,(H,15,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQCQURMRCWSHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CC(=O)NC3=NN=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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